molecular formula C17H18N2O2 B1419678 trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine CAS No. 756791-42-1

trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine

Cat. No. B1419678
M. Wt: 282.34 g/mol
InChI Key: BVUNFAAOQWGVQX-DLBZAZTESA-N
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Description

Trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine is a chemical compound with the molecular formula C17H18N2O2 . It has a molecular weight of 282.34 . The compound is solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (3S,4R)-1-benzyl-3-nitro-4-phenylpyrrolidine . The InChI code for the compound is 1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a storage temperature of 2-8°C .

Scientific Research Applications

Enantiodivergent Synthesis

Trans (±) 1-Benzyl-3-nitro-4-phenylpyrrolidine and its derivatives are used in enantiodivergent synthesis, a process crucial for creating compounds with specific spatial arrangements. This synthesis is important in medicinal chemistry due to the distinct biological activities of different enantiomers. For example, bis-spiropyrrolidines have been synthesized via sequential interrupted and completed (3 + 2) cycloadditions, demonstrating the versatility of these compounds in creating densely substituted homochiral structures (Conde et al., 2015).

Photoprocesses in Indodicarbocyanine Dyes

The compound's derivatives are studied for their roles in photoprocesses, especially in the context of indodicarbocyanine dyes and spiropyran-derived merocyanines. These studies are significant in the field of photochemistry, where understanding the photophysical and photochemical properties of such compounds aids in the development of new materials and technologies (Chibisov & Görner, 1997).

Asymmetric Synthesis

Trans (±) 1-Benzyl-3-nitro-4-phenylpyrrolidine is involved in the asymmetric synthesis of various organic compounds. This includes the synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid, showcasing its utility in producing specific isomers with high enantiomeric excess, which is crucial in drug development and other areas of medicinal chemistry (Bunnage et al., 2004).

Applications in Medicinal Chemistry

Some derivatives of trans (±) 1-Benzyl-3-nitro-4-phenylpyrrolidine have shown significant trypanocidal activity, indicating their potential in the development of new treatments for diseases like Chagas disease. This highlights the compound's relevance in the discovery and design of new therapeutic agents (Tonin et al., 2009).

Synthesis and Characterization of Pyrrolidine Nitroxide Radicals

This compound and its derivatives are also explored in the synthesis and characterization of pyrrolidine nitroxide radicals. These radicals have potential applications as spin probes and labels, playing a crucial role in fields like biochemistry and materials science due to their ability to provide insights into the dynamics and structure of complex systems (Lampp et al., 2019).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 . The signal word for the compound is “Warning” and the pictogram is an exclamation mark .

properties

IUPAC Name

(3S,4R)-1-benzyl-3-nitro-4-phenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-19(21)17-13-18(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUNFAAOQWGVQX-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine

Synthesis routes and methods I

Procedure details

To a solution of (E)-(2-nitrovinyl)benzene (110 g, 0.738 mol) and TFA (8.42 g, 0.073 mol) in DCM (500 mL) was added N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)-methanamine (351.4 g, 1.476 mol) in DCM (500 mL) drop-wise at 0° C. for a period of 30 min. Then the reaction mixture was stirred at room temperature for 48 h. After completion of the reaction, the mixture was concentrated in vacuo, dissolved in water, and extracted into EtOAc (×2, 1.0 L). The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified via flash chromatography (20-80% petroleum ether/EtOAc) to afford (3S and R, 4R and S)-1-benzyl-3-nitro-4-phenylpyrrolidine. MS ESI calc'd. For C17H18N2O2 [M+1]+ 283. found 283.
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
8.42 g
Type
reactant
Reaction Step One
Quantity
351.4 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine (0.50 g, 2.02 mmol) in CH2Cl2 (15 ml) was added drop wise, over a 30 minutes period, to a stirred solution of ((E)-2-nitro-vinyl)-benzene (0.30 g, 2.02 mmol) and trifluoroacetic acid (0.17 ml, 0.2 mmol) in CH2Cl2 (10 ml) at 0° C. The ice bath was removed, and the solution was stirred at 25° C. for an additional 48 h. It was then concentrated and purification by flash chromatography (SiO2, EtOAc/H 1:6) afforded 0.38 g (68%) of the title compound as a colorless oil. ES-MS m/e: 283 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0.17 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine
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trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine
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trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine
Reactant of Route 6
trans (+/-) 1-Benzyl-3-nitro-4-phenylpyrrolidine

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